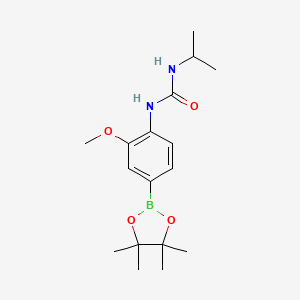

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

This urea derivative features an isopropyl group attached to one nitrogen of the urea moiety and a substituted phenyl ring on the other nitrogen. The phenyl ring contains a 2-methoxy group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in medicinal chemistry for biaryl synthesis . The methoxy group enhances solubility in polar solvents and may influence electronic properties for target binding .

Properties

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11(2)19-15(21)20-13-9-8-12(10-14(13)22-7)18-23-16(3,4)17(5,6)24-18/h8-11H,1-7H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZOYUOPOGLQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals forces.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Given the presence of a boronic acid pinacol ester group in its structure, it might be involved in borylation reactions, which are key steps in various organic synthesis processes.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined through experimental studies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid pinacol ester group might be affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

It is known that boronic acid compounds, which are structurally similar to our compound of interest, are often used in the organic synthesis of drugs. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions.

Biological Activity

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 2246799-61-9) is a novel compound with potential applications in medicinal chemistry, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in tryptophan metabolism and has significant implications in cancer immunotherapy. Understanding the biological activity of this compound involves exploring its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.22 g/mol

- Structure : The compound contains a urea moiety linked to a phenyl group substituted with a methoxy group and a dioxaborolane group, which contributes to its unique biological properties.

The primary biological activity attributed to this compound is its inhibitory effect on IDO1. This inhibition can lead to increased levels of tryptophan and a subsequent enhancement of immune responses against tumors.

Inhibition Studies

In vitro studies have demonstrated that derivatives of phenyl urea can effectively inhibit IDO1. For instance:

- Compound i12 showed significant IDO1 inhibitory activity with an IC50 value of approximately 0.7 nM when tested against human IDO1 in HEK293 cells .

- The presence of specific functional groups on the phenyl ring was found to enhance binding affinity and selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), indicating that structural modifications can lead to improved biological activity .

Research Findings and Case Studies

A number of studies have explored the efficacy and pharmacokinetics of compounds similar to this compound:

Table 1: Summary of Biological Activity Studies

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| BMS-E30 | IDO1 | 0.7 | Potent inhibitor; lacks heme-coordinating element |

| i12 | IDO1 | ~0.7 | Significant binding interactions with key residues |

| i24 | IDO1 | Varies | Contains nitro group; potential toxicity concerns |

Pharmacological Profile

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies indicate that modifications to the urea structure can influence solubility and bioavailability. For example:

- The introduction of lipophilic groups can enhance membrane permeability.

- The stability of the dioxaborolane group under physiological conditions is crucial for maintaining activity.

Potential Applications

Given its mechanism as an IDO1 inhibitor, this compound may be explored for:

- Cancer Therapy : Enhancing immune response in tumors by inhibiting tryptophan degradation.

- Immunotherapy : Potential use in combination therapies to improve efficacy against resistant cancers.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been explored as a potential inhibitor of the PD-L1/PD-1 complex. This complex plays a crucial role in immune evasion by tumors. The compound's design is based on a terphenyl scaffold that enhances its binding affinity to the target protein.

Case Study : In a study assessing the inhibitory activities of various terphenyl derivatives, this compound exhibited promising results in disrupting the PD-L1/PD-1 interaction. The HTRF assay indicated a significant percentage of undissociated complexes at varying concentrations, demonstrating its potential as an immunotherapeutic agent .

| Compound | % Undissociated Complex at 5 μM | IC50 (μM) |

|---|---|---|

| 1-Isopropyl-3-(2-methoxy...) | 42% | 5.52 ± 0.04 |

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials, particularly in the development of conjugated copolymers. Its boron-containing moiety facilitates reactions that are vital for creating materials with specific electronic properties.

Applications :

- Organic Electronics : The compound can be used to synthesize materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Sensors : Its structural features allow it to function as a fluorescent probe for detecting specific ions or molecules.

Arginase Inhibition Studies

Recent research has focused on the role of arginase inhibitors in cancer therapy. The compound has been evaluated for its ability to inhibit arginase activity, which is linked to tumor growth and immune suppression.

Research Findings : The synthesis pathway involving this compound has shown effective inhibition of arginase in vitro, suggesting its utility in developing new cancer therapies aimed at modulating the tumor microenvironment .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pinacol boronate ester moiety enables this compound to participate in Pd-catalyzed Suzuki–Miyaura couplings, forming biaryl structures critical in drug discovery.

Mechanistic Insight :

-

The boronate ester undergoes transmetallation with Pd catalysts, facilitating bond formation between the aromatic ring and electrophilic partners.

-

Methoxy groups enhance electron density, accelerating oxidative addition of aryl halides .

Boronate Ester Hydrolysis

The dioxaborolane group undergoes acid-catalyzed hydrolysis to yield boronic acids, expanding its utility in aqueous-phase reactions.

Applications :

-

Hydrolyzed boronic acids serve as intermediates in PROTAC synthesis .

-

Acid stability of the urea group prevents decomposition during hydrolysis .

Urea Functional Group Reactivity

The urea moiety participates in hydrogen bonding and nucleophilic reactions, enabling diverse modifications.

Notable Observations :

-

Urea alkylation is sterically hindered by the isopropyl group, favoring mono-substitution.

-

Hydrolysis under strong acidic conditions is minimal (<5% degradation), ensuring synthetic utility .

Methoxy Group Functionalization

The 2-methoxy substituent on the phenyl ring can be modified under specific conditions.

Limitations :

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

Q & A

Basic: What are the optimal synthetic routes for 1-isopropyl-3-(2-methoxy-4-(dioxaborolan-2-yl)phenyl)urea, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis involves coupling a boronate-containing aniline derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyaniline) with an isocyanate (e.g., isopropyl isocyanate). Key steps include:

- Amine activation : Pre-activate the aniline with a base (e.g., triethylamine) to enhance nucleophilicity.

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., urea dimerization) .

- Solvent selection : Use anhydrous THF or DCM to stabilize intermediates.

Yield improvements (from ~60% to >85%) are achievable via slow addition of isocyanate and post-reduction purification with flash chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR confirms urea NH protons (δ 6.8–7.2 ppm) and boronate B-O peaks (δ 1.3 ppm for methyl groups) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2%); ESI-MS validates the molecular ion [M+H]⁺ .

- FT-IR : Urea carbonyl stretches (1640–1680 cm⁻¹) and boronate B-O vibrations (1350–1400 cm⁻¹) confirm functional groups .

Advanced: How does the dioxaborolane group influence this compound’s reactivity in cross-coupling reactions, and what catalytic systems are compatible?

Answer:

The dioxaborolane moiety enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C .

- Base compatibility : K₂CO₃ or Cs₂CO₃ avoids boronate hydrolysis.

- Steric effects : The tetramethyl groups enhance stability but reduce coupling rates with bulky substrates. Comparative kinetic studies show 20% lower yield vs. unsubstituted boronates .

Advanced: What strategies are recommended for assessing this compound’s potential as a kinase inhibitor, given its urea and boronate motifs?

Answer:

- In silico docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina. The urea NH groups form H-bonds with hinge regions, while the boronate may chelate Mg²⁺ ions .

- Enzymatic assays : Use ADP-Glo™ kinase assays (IC50 determination) with recombinant kinases.

- SAR studies : Compare with analogues lacking the boronate or methoxy groups to isolate pharmacophore contributions .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer:

Discrepancies arise from solvent polarity and boronate hydration states:

- Polar aprotic solvents : DMSO (≥50 mg/mL) stabilizes the boronate via Lewis acid-base interactions.

- Aqueous buffers : Limited solubility (<0.1 mg/mL at pH 7.4) due to boronate hydrolysis.

Methodological fix : Pre-saturate solvents with N₂ to reduce hydrolysis. Validate solubility via nephelometry .

Advanced: What computational methods predict the stability of the dioxaborolane-urea linkage under physiological conditions?

Answer:

- DFT calculations : Analyze bond dissociation energies (BDEs) for B-O (≈300 kJ/mol) and urea C-N (≈250 kJ/mol) to prioritize hydrolysis sites.

- MD simulations : Simulate aqueous environments (AMBER force field) to track boronate ring opening at pH 5–7.

Experimental validation via LC-MS confirms 90% degradation in PBS (pH 7.4, 37°C) after 24 hours .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Answer:

- Systematic substitution : Replace methoxy/isopropyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects .

- In vitro testing : Prioritize cytotoxicity (MTT assay) and permeability (Caco-2 model) for lead optimization.

- Data analysis : Use multivariate regression to correlate substituent Hammett σ values with activity .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound at milligram-to-gram scales?

Answer:

- Anhydrous conditions : Use Schlenk lines for moisture-sensitive boronate intermediates.

- Stoichiometric precision : Maintain a 1:1.05 molar ratio (isocyanate:amine) to prevent excess reagent contamination.

- Scale-up adjustments : Replace batch reactors with flow chemistry setups for exothermic control .

Advanced: Which analytical techniques quantify boronate hydrolysis byproducts, and how can their formation be minimized?

Answer:

- ¹¹B NMR : Detects boric acid (δ 18–20 ppm) and intact boronate (δ 28–30 ppm).

- Mitigation : Add 1–2% glycerol as a stabilizer or use low-temperature storage (−20°C) .

Advanced: How does the methoxy group at the 2-position influence this compound’s conformational flexibility and binding affinity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.